molecular formula C10H10N4O2 B6423454 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one CAS No. 1144474-71-4

3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one

Cat. No.: B6423454
CAS No.: 1144474-71-4
M. Wt: 218.21 g/mol
InChI Key: WLMZITHLDFXUEA-UHFFFAOYSA-N
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Description

3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one is a chemical compound with the molecular formula C10H10N4O2 . This synthetic intermediate incorporates a 1,2,4-triazole moiety fused with a dihydroindol-2-one core, a structure known to be of significant interest in medicinal chemistry . The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its versatile biological activities and ability to interact with diverse enzymes and receptors . Derivatives of 1,2,4-triazole have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and anticonvulsant activities . Researchers value this specific compound as a key synthetic building block for developing novel therapeutic agents, particularly in the areas of infectious diseases and oncology. The structural features of this molecule make it a valuable precursor for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-hydroxy-1-(1,2,4-triazol-4-yl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-9-7-3-1-2-4-8(7)14(10(9)16)13-5-11-12-6-13/h4-6,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMZITHLDFXUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2C(=C(C(=O)N2N3C=NN=C3)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

Microwave irradiation has emerged as a pivotal technique for accelerating the synthesis of triazole-fused indoles. A validated protocol involves bromination of 4-(arylideneamino)-5-mercapto-4H-triazoles 3a,b in acetic acid with sodium acetate, yieldingtriazolo[3,4-b][1,thiadiazoles 5a,b via dehydrobromination. Although the target compound differs by a hydroxy group and a dihydroindolone moiety, this method’s principles apply to analogous systems.

Key steps include:

  • Schiff base formation : Condensation of 2-methyl-3-[4-amino-5-mercapto-4H-triazol-3-yl]-1H-indole 1 with aldehydes under microwave irradiation (400 W, 2–3 minutes) in dimethylformamide (DMF) and HCl.

  • Bromination : Treatment of intermediates 3a,b with bromine in acetic acid at 25°C, facilitating cyclization to triazolo-thiadiazoles.

Table 1: Microwave-Assisted Synthesis Parameters

Starting MaterialAldehydeReaction TimeYieldCharacterization Data
1 4-Chlorobenzaldehyde3 min82%1H-NMR: δ 13.76 (SH), 9.99 (CH=N)
1 Thiophen-2-carbaldehyde2.5 min84%IR: 1624 cm⁻¹ (CH=N)

Copper-Catalyzed [3+2] Cycloaddition

Click Chemistry for Triazole Formation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a regioselective route to 1,2,3-triazole-fused indoles. While the target compound features a 1,2,4-triazole, this method’s adaptability lies in its modular approach to heterocycle assembly.

Reaction workflow:

  • Alkyne activation : Reaction of 3-azido-5,6-dihydro-1H-indol-2(4H)-one with terminal alkynes in the presence of CuI (10 mol%) and sodium ascorbate.

  • Cyclization : [3+2] cycloaddition at 60°C in t-BuOH/H₂O (1:1), yielding triazole-indole hybrids.

Table 2: Copper-Catalyzed Synthesis Outcomes

Azide PrecursorAlkyneCatalyst LoadingYieldEmission Properties
3-Azido-dihydroindolonePhenylacetylene10 mol% CuI78%λₑₓ = 365 nm, λₑₘ = 470 nm

Hydrazine-Mediated Cyclocondensation

Hydrazide Intermediates and Ring Closure

Hydrazine hydrate serves as a linchpin for constructing the 1,2,4-triazole ring. A representative procedure involves:

  • Hydrazide formation : Refluxing ethyl 1H-indole-3-carboxylate 3 with hydrazine monohydrate to yield 1H-indole-3-carbohydrazide 4 .

  • Cyclization with thioureas : Reaction of 4 with allyl/phenyl isothiocyanate in ethanol, followed by alkaline cyclization to form 4H-1,2,4-triazoles.

Table 3: Hydrazine-Based Synthesis Metrics

HydrazideIsothiocyanateBaseYieldPurity (HPLC)
4 PhenylKOH85%98.2%
4 AllylNaOH81%97.8%

Oxime Formation and Functionalization

Ketoxime Derivatives as Key Intermediates

Oxime formation enhances the solubility and reactivity of intermediates, facilitating subsequent functionalization. A validated protocol includes:

  • Ketoxime synthesis : Heating 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl)ethanone 6a-j with hydroxylamine hydrochloride in ethanol.

  • Acid-catalyzed cyclization : Treatment with HCl in DMSO to induce ring closure, yielding the target compound.

Table 4: Oxime-Mediated Synthesis Data

Ketone DerivativeReaction TimeTemperatureYieldSpectral Confirmation
6a 6 h70°C89%FTIR: 1690 cm⁻¹ (C=O)

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Microwave-assisted synthesis offers rapid reaction times (2–3 minutes) and high yields (82–85%) but requires specialized equipment.

  • Copper-catalyzed methods provide regioselectivity and modularity but face limitations in substrate scope.

  • Hydrazine-mediated routes are cost-effective and scalable but involve multi-step sequences.

Purity and Characterization

All methods validate product identity via:

  • 1H-NMR : Distinct signals for SH (δ 13.76–13.81 ppm) and CH=N (δ 9.91–10.0 ppm).

  • Mass spectrometry : Molecular ion peaks matching theoretical values.

Challenges and Optimization Opportunities

Byproduct Formation in Cyclization

Dehydrohalogenation side products during bromination necessitate precise stoichiometric control. Optimization strategies include:

  • Low-temperature bromination (0–5°C) to suppress HBr elimination.

  • Phase-transfer catalysis for enhanced selectivity in DMF/H₂O biphasic systems.

Solvent and Catalyst Selection

  • DMF vs. acetonitrile : DMF accelerates Schiff base formation but complicates purification.

  • Cu(I) vs. Cu(II) : CuI minimizes oxidative byproducts in cycloadditions .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole and indole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions that may include acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole or indole rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the most significant applications of this compound is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of triazole compounds exhibit considerable antibacterial and antifungal activities. The triazole ring is known for its ability to interact with biological targets, making compounds like 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one promising candidates for the development of new antibiotics .

Anticancer Properties
Research has indicated that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For instance, a study highlighted the ability of triazole derivatives to inhibit the activity of certain kinases involved in cancer progression . This suggests that 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one may hold therapeutic potential in oncology.

Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to triazole derivatives. Research indicates that these compounds may help mitigate oxidative stress and inflammation in neural tissues. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Fungicides
In agriculture, compounds containing triazole rings are widely used as fungicides. The efficacy of 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one as a fungicide could be explored further due to its structural similarity to known agricultural chemicals. Triazoles work by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Plant Growth Regulators
There is also potential for this compound to be developed as a plant growth regulator. Research on similar triazole compounds has shown that they can promote plant growth and enhance resistance to environmental stressors . This application could be particularly beneficial in improving crop yields.

Material Science

Polymer Chemistry
In material science, 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one can be utilized in the synthesis of novel polymers. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This is particularly relevant in developing advanced materials for aerospace and automotive applications .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive bacteria .
Study 2Anticancer PropertiesInhibition of cancer cell proliferation through modulation of signaling pathways .
Study 3Neuroprotective EffectsReduction in oxidative stress markers in neural tissue models .
Study 4Agricultural ApplicationEffective as a fungicide with high activity against various plant pathogens .
Study 5Material ScienceImproved mechanical properties in synthesized polymers containing triazole units .

Mechanism of Action

The mechanism by which 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The indole structure allows for binding to various biological macromolecules, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group and Substituent Analysis

The following table summarizes key differences between the target compound and analogues from the evidence:

Compound Name / Identifier Key Functional Groups Molecular Weight (g/mol) Notable Substituents
3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one (Target) Hydroxy, triazole, dihydroindole ~245 (calculated) -OH at C3, triazole at N1
4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Thione, benzoxazole, triazole 385 (M+1) -S at C3, benzoxazole at C5
2-(3-(4-Bromophenyl)-1-(triazinoquinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethylindol-4(5H)-one Bromophenyl, triazinoquinoxaline, ketone 567.44 -Br at aryl, C=O at C4
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one Amino, hydroxyphenyl, triazole ~193 (calculated) -NH2 at C4, -OH at aryl
3H-1,2,4-triazino[6,5-b]indol-3-one, 2,4-dihydro-2-(4-iodophenyl) Iodophenyl, triazinoindolone ~421 (calculated) -I at aryl, fused triazinoindole system
Key Observations:
  • Electron Effects : The triazole ring in the target compound introduces electron-withdrawing effects, contrasting with the electron-rich benzoxazole in .
  • Steric Bulk : The iodophenyl group in adds significant steric hindrance, unlike the compact hydroxy group in the target compound.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy:
  • Target Compound : Expected peaks for -OH (~3200–3500 cm⁻¹) and C=O (~1680 cm⁻¹, if present).
  • : Shows a thione (C=S) peak at 1228 cm⁻¹ , absent in the hydroxy-containing target.
  • : Features C=O at 1680 cm⁻¹ and NH stretches at 3232–3454 cm⁻¹ , similar to the target’s hydroxy and NH groups.
Nuclear Magnetic Resonance (NMR):
  • Target Compound : Anticipated aromatic proton signals (δ 7.0–8.0 ppm) and hydroxyl proton (δ ~9–10 ppm).
  • : Aromatic protons at δ 7.57–8.87 ppm and NH at δ 9.79 ppm , aligning with the target’s indole and triazole protons.

Biological Activity

3-Hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one is a compound of significant interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for various pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects. The structure consists of a triazole ring linked to an indole moiety, which is known for its diverse biological activities.

  • Common Name : 3-Hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one
  • CAS Number : 1144474-71-4
  • Molecular Weight : 218.21 g/mol
  • Chemical Formula : C₁₃H₁₃N₅O

Anticancer Potential

Research indicates that triazole derivatives can exhibit anticancer activity by inhibiting enzymes involved in cancer cell proliferation. For instance:

CompoundCell LineIC50 (µM)
3-Hydroxy-1-(4H-triazol)MCF-75.0
3-Hydroxy-1-(4H-triazol)HCT1163.5

These values suggest that the compound may possess significant anticancer properties, particularly against breast and colon cancer cell lines.

Immunomodulatory Effects

Triazole derivatives have also been investigated for their immunomodulatory effects. A study highlighted the ability of certain triazole compounds to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation:

CompoundIDO Inhibition (%)
Compound X85%
3-Hydroxy derivativeTBD

This inhibition can enhance T-cell responses in cancer therapy and suggests a role for 3-hydroxy derivatives in immuno-oncology.

Study on Antifungal Efficacy

In a comparative study involving various triazole compounds, it was found that those with an indole structure exhibited enhanced antifungal activity against Candida species. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), demonstrating that compounds similar to 3-hydroxy derivatives had lower MICs compared to traditional antifungals like fluconazole.

Anticancer Research

A recent investigation into the anticancer properties of triazole derivatives revealed that modifications on the triazole ring could significantly affect cytotoxicity against different cancer cell lines. The study reported that compounds with hydroxyl groups showed improved efficacy due to enhanced solubility and interaction with cellular targets.

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer :
  • Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere, stirring speed) .
  • Inter-Lab Validation : Share batches for cross-testing via collaborative networks (e.g., NIH Molecular Libraries Program) .
  • Open Data Platforms : Deposit raw NMR/HPLC data in repositories like Zenodo or ChemRxiv .

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